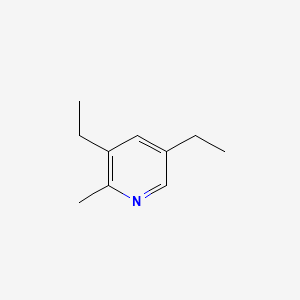

3,5-Diethyl-2-methylpyridine

Description

Properties

CAS No. |

56057-94-4 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

3,5-diethyl-2-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-4-9-6-10(5-2)8(3)11-7-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

WASCMEVCLVQFDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(N=C1)C)CC |

Origin of Product |

United States |

Preparation Methods

Traditional Condensation and Cyclization Methods

Aldehyde-Ammonia Condensation

The condensation of aldehydes with ammonia represents a classical route to alkylpyridines. For 3,5-Diethyl-2-methylpyridine, adaptations of the paraldehyde-ammonia reaction—used for synthesizing 5-ethyl-2-methylpyridine—are theorized. Paraldehyde (trimeric acetaldehyde) and ammonia react under reflux to form dihydropyridine intermediates, which dehydrogenate to the aromatic pyridine core. Modifying this method to incorporate ethyl groups may involve substituting acetaldehyde with propionaldehyde or employing mixed aldehyde systems. However, regioselectivity remains a hurdle, as competing pathways often yield isomeric byproducts.

Reaction Conditions and Optimization

High-Temperature Cyclization of Sulfonyl Precursors

A patent (DE2143989A1) discloses the synthesis of related pyridines via cyclization of methylsulfonyl dihydrofuran derivatives. For example, heating 3-methylsulfonyl-2,5-dihydrofuran with 4-methyl-oxazol at 150°C for 2 hours produces epoxypyridinols, which are subsequently deoxygenated and purified. Applied to this compound, this method could involve ethyl-substituted dihydrofuran precursors.

Mechanism and Byproduct Management

Modern Flow Synthesis Techniques

Continuous Flow Methylation

Flow chemistry offers enhanced control over exothermic reactions and improved selectivity. A PMCPMC study demonstrated α-methylation of pyridines using a Raney nickel-packed column under continuous flow. For this compound, this approach could involve sequential ethylation and methylation steps.

Protocol and Parameters

- Reactor Setup : Stainless steel column (ID 10 mm) packed with Raney nickel (40–60 mesh).

- Feedstock : Pyridine derivatives dissolved in methanol, fed at 0.5 mL/min.

- Temperature : 120–150°C

- Pressure : 10–15 bar

- Selectivity : >95% for α-position methylation.

Advantages Over Batch Reactors

- Reduced Side Reactions : Shorter residence times minimize over-alkylation.

- Scalability : Linear scaling from lab to production without reoptimization.

Heterocyclic Ring Modification Strategies

Aromatic Substitution Reactions

Electrophilic substitution on pre-functionalized pyridines provides a pathway to install ethyl and methyl groups. The Canadian Science Publishing study highlights amination and alkylation at specific pyridine positions. For instance, sodamide (NaNH₂) in toluene mediates C2 amination of 3-picoline, suggesting analogous ethylation could target C3 and C5.

Regioselectivity Considerations

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3,5-Diethyl-2-methylpyridine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of agrochemicals, polymers, and fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-2-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physical Properties

Key Observations:

- Ethyl vs.

- Methoxy vs. Alkyl Groups : The methoxy group in 4-methoxy-3,5-dimethylpyridine introduces electron-donating effects, enhancing resonance stabilization and altering reaction pathways (e.g., electrophilic substitution at position 4) compared to purely alkylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.